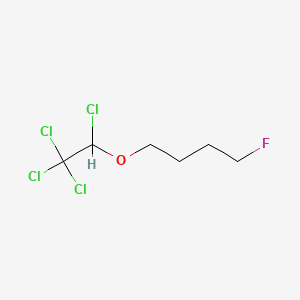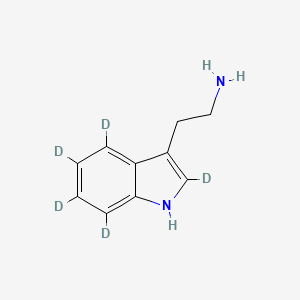
1,2-Dichloro-1,2,3,3-tetrafluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-1,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,2,3,3-tetrafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron chloride, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Major Products:
Substitution Reactions: Products include various substituted fluoropropanes or chloropropanes.
Elimination Reactions: Products include tetrafluoropropene or dichloropropene
科学的研究の応用
1,2-Dichloro-1,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .
作用機序
The mechanism of action of 1,2-Dichloro-1,2,3,3-tetrafluoropropane involves its interaction with nucleophiles and bases. The presence of electronegative chlorine and fluorine atoms makes the carbon atoms in the molecule electrophilic, facilitating nucleophilic attack. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used .
類似化合物との比較
- 1,1-Dichloro-2,2,3,3-tetrafluoropropane
- 2,3-Dichloro-1,1,1,3-tetrafluoropropane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Uniqueness: 1,2-Dichloro-1,2,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
425-94-5 |
|---|---|
分子式 |
C3H2Cl2F4 |
分子量 |
184.94 g/mol |
IUPAC名 |
1,2-dichloro-1,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H |
InChIキー |
WHPKSWFREPSUCO-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)Cl)(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)

![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
